

# Application Notes and Protocols for Creating Gp11 Knockout and Mutant Phages

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GP 11

Cat. No.: B1230701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Bacteriophage research is a rapidly advancing field, with significant potential for developing novel therapeutics against antibiotic-resistant bacteria. The genetic engineering of phages to alter their host range, improve their lytic activity, or understand the function of specific genes is a critical aspect of this research. Gp11 is a phage protein that has been identified as playing key roles in different phages, from host cell division inhibition in *Staphylococcus aureus* phages to being a structural tail component in others like T7.<sup>[1][2][3]</sup> Creating knockout or mutant versions of the gp11 gene is therefore essential for functional analysis and for the rational design of therapeutic phages.

These application notes provide detailed protocols and comparative data for three powerful methods used to generate Gp11 knockout and mutant phages: Bacteriophage Recombineering with Electroporated DNA (BRED), CRISPR-Cas mediated genome editing, and In Vitro Genome Assembly.

## Methods Overview and Data Presentation

Several genetic engineering techniques are available for modifying phage genomes. The choice of method often depends on the host bacterium, the desired modification, and the available molecular tools. Below is a summary of the most common methods and their reported efficiencies for creating mutant phages.

| Method                 | Type of Mutation  | Host System Example                     | Reported Efficiency                                    | Citation                                                    |
|------------------------|-------------------|-----------------------------------------|--------------------------------------------------------|-------------------------------------------------------------|
| BRED                   | Deletions,        | Mycobacterium                           | 10% - 15%                                              | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
|                        | Insertions, Point | smegmatis, E.                           |                                                        |                                                             |
|                        | Mutations, Gene   | coli, Salmonella                        |                                                        |                                                             |
|                        | Replacements      | enterica                                |                                                        |                                                             |
| CRISPR-Cas9            | Knockouts, Point  | Lactococcus                             | Up to 100%                                             | <a href="#">[7]</a> <a href="#">[8]</a>                     |
|                        | Mutations,        | lactis,                                 |                                                        |                                                             |
|                        | Insertions        | Escherichia coli                        |                                                        |                                                             |
| In Vivo Recombineering | Gene              | Escherichia coli                        | 0.5% - 2%                                              | <a href="#">[4]</a> <a href="#">[5]</a>                     |
|                        | Replacements,     |                                         |                                                        |                                                             |
|                        | Insertions,       |                                         |                                                        |                                                             |
|                        | Deletions         |                                         |                                                        |                                                             |
| Yeast-Based Assembly   | Gene/Fragment     | Saccharomyces cerevisiae (for assembly) | Not directly applicable (success depends on rebooting) | <a href="#">[6]</a> <a href="#">[9]</a>                     |
|                        | Swapping,         |                                         |                                                        |                                                             |
|                        | Large-scale       |                                         |                                                        |                                                             |
|                        | Modifications     |                                         |                                                        |                                                             |

## Method 1: Bacteriophage Recombineering with Electroporated DNA (BRED)

The BRED technique is a highly efficient method for phage genome engineering that leverages host-expressed recombinase enzymes to facilitate homologous recombination between the phage genome and a linear DNA substrate.[\[6\]](#)[\[10\]](#) This method is particularly useful for creating unmarked deletions, point mutations, and gene replacements without the need for selection markers.[\[11\]](#)[\[12\]](#)

## Experimental Workflow: BRED

[Click to download full resolution via product page](#)

Caption: Workflow for generating mutant phages using BRED.

## Detailed Protocol: Gp11 Deletion using BRED

This protocol is adapted from methodologies used for mycobacteriophages and can be optimized for other phage-host systems.[10][11][13]

### 1. Preparation of Recombineering Substrate:

- For a Gp11 deletion: Design a ~200 base pair double-stranded DNA (dsDNA) substrate. This substrate should contain ~100 bp of sequence homologous to the region immediately upstream of the gp11 start codon, directly fused to ~100 bp of sequence homologous to the region immediately downstream of the gp11 stop codon.[10][11] This ensures an in-frame deletion if required.
- For a Gp11 point mutation: Design a ~70 nucleotide single-stranded or two complementary oligonucleotides containing the desired mutation in the center, flanked by homologous sequences on both sides.[10]

- Synthesize the substrate using PCR amplification or order as a synthetic DNA fragment.  
Purify the DNA substrate.

## 2. Preparation of Electrocompetent Recombineering Cells:

- Use a bacterial host strain engineered to express phage-derived recombination proteins (recombineering functions). For example, *Mycobacterium smegmatis* mc<sup>2</sup>155 containing the plasmid pJV53, which expresses the Che9c phage gp60 and gp61 proteins.[11]
- Grow the recombineering strain to mid-log phase (OD<sub>600</sub> between 0.4 and 0.6).[14]
- Induce the expression of the recombineering proteins. For the pJV53 system, this is typically done by adding acetamide.[10]
- Prepare electrocompetent cells by washing the induced culture multiple times with ice-cold 10% glycerol.

## 3. Co-electroporation:

- In an electroporation cuvette, mix the electrocompetent cells with 50-100 ng of purified wild-type phage genomic DNA and 100-500 ng of the purified linear DNA substrate.[11][12]
- Electroporate the mixture using optimized settings for the specific bacterial host.
- Immediately add recovery medium (e.g., 7H9 broth) and incubate for 2-4 hours at the optimal growth temperature to allow for recombination and the start of phage replication.[11][14]

## 4. Plating and Screening:

- Mix the recovered cells with a fresh culture of the phage-sensitive parental host strain (plating cells) and molten soft agar.[12]
- Pour the mixture onto a solid agar plate and incubate until plaques are visible.
- Pick individual plaques (18-25 initially) into a suitable buffer (e.g., phage buffer with 1 mM CaCl<sub>2</sub>).[13][14]

- Use 1  $\mu$ l of each plaque suspension as a template for PCR screening. Design primers that flank the gp11 gene. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
- Once a mixed plaque containing the mutant is identified, perform serial dilutions and re-plate to isolate pure mutant plaques.[\[14\]](#)
- Confirm the mutation by sequencing the relevant region of the purified mutant phage DNA.

## Method 2: CRISPR-Cas Mediated Genome Editing

CRISPR-Cas systems provide a powerful tool for precise phage genome editing.[\[15\]](#) The system works by introducing a plasmid into the host cell that expresses the Cas nuclease (e.g., Cas9) and a guide RNA (gRNA) targeting a specific sequence in the phage genome (e.g., within the gp11 gene). A second plasmid provides a repair template containing the desired mutation (e.g., a deletion of gp11) flanked by homology arms. When the wild-type phage infects the cell, the CRISPR-Cas system cleaves the target DNA. The host's homologous recombination machinery then uses the provided template to repair the break, introducing the desired mutation.[\[7\]](#)[\[16\]](#) This method simultaneously selects for recombinant phages, as non-recombinant phages are continuously cleaved and destroyed by the Cas nuclease.[\[17\]](#)

## Signaling Pathway: CRISPR-Cas9 Phage Editing



[Click to download full resolution via product page](#)

Caption: Mechanism of CRISPR-Cas9 mediated phage genome editing.

## Detailed Protocol: Gp11 Knockout using CRISPR-Cas9

This protocol is a generalized version based on successful editing in *Lactococcus* and *E. coli*. [7][8][16] A Gp11 knockout in *S. aureus* phage  $\phi$ NM1 was achieved using a similar sgRNA-guided, CRISPR/Cas9-induced homologous recombination approach.[1][18]

### 1. Plasmid Construction:

- Targeting Plasmid: Clone a spacer sequence (protospacer) that is 20-30 bp long and targets a region within the gp11 gene into a CRISPR-Cas9 vector (e.g., pL2Cas9). The chosen protospacer must be adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific Cas nuclease being used (e.g., NGG for *S. pyogenes* Cas9).[16]

- Repair Template Plasmid: Construct a plasmid containing the desired edit. For a gp11 knockout, this would consist of the upstream and downstream regions flanking gp11 (homology arms, each several hundred bp long) ligated together. This template will not contain the protospacer target sequence, making the recombinant phage immune to Cas9 cleavage.[17]

## 2. Host Transformation:

- Transform the host bacterial strain with both the targeting plasmid and the repair template plasmid. Select for transformants using appropriate antibiotics.

## 3. Phage Infection and Screening:

- Grow an overnight culture of the engineered host strain containing both plasmids.
- Perform a spot assay by making serial dilutions of the wild-type phage lysate and spotting them onto a lawn of the engineered host cells.
- Incubate until plaques appear. Plaques should only form from phages that have successfully undergone recombination, as the wild-type phage genome will be targeted and degraded.
- Pick an isolated plaque and propagate it in a liquid culture of the parental host strain to create a high-titer lysate.
- Verify the knockout by PCR screening and confirm by Sanger sequencing of the entire region. In some cases, whole-genome sequencing of the engineered phage is recommended to check for off-target mutations.[17]

## Method 3: In Vitro Assembly and Rebooting of Synthetic Phage Genomes

For more complex modifications or when recombineering systems are unavailable, assembling the phage genome in vitro is a powerful alternative.[19] This involves amplifying the entire phage genome as a series of overlapping PCR fragments. The fragment corresponding to the gp11 gene can be omitted (for a knockout) or replaced with a version containing the desired mutation. These fragments are then assembled into a complete genome using methods like Gibson Assembly or Transformation-Associated Recombination (TAR) in yeast.[9][20] The

assembled synthetic genome is then "rebooted" by transforming it into a suitable host cell to produce infectious phage particles.[9][21]

## Logical Relationship: In Vitro Assembly Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for creating mutant phages via in vitro assembly.

## Protocol Outline: Gp11 Mutant via Gibson Assembly

### 1. Fragment Generation:

- Design primers to amplify the entire phage genome in 5-10 overlapping fragments. The overlaps should be 20-40 bp long.
- To create a gp11 knockout, design the primers for the fragments flanking gp11 so that they effectively stitch the upstream and downstream regions together, excluding the gp11 coding sequence.
- To introduce a point mutation, use primers with the desired nucleotide change incorporated into the overlapping region or amplify the gp11 fragment with mutagenic primers.
- Perform PCR to amplify all fragments and purify them.

### 2. Genome Assembly:

- Combine equimolar amounts of the purified DNA fragments in a Gibson Assembly Master Mix.
- Incubate the reaction at 50°C for 15-60 minutes. The mix contains an exonuclease to create single-stranded overhangs, a polymerase to fill in gaps, and a ligase to seal the nicks, resulting in a covalently closed circular or linear phage genome.

### 3. Rebooting and Verification:

- Transform the assembled phage genome into highly competent host cells via electroporation or chemical transformation.[\[9\]](#)
- Plate the transformed cells with a lawn of susceptible bacteria and incubate to allow for plaque formation.
- Pick and propagate plaques.
- Verify the desired modification and the integrity of the entire phage genome through PCR and sequencing.

## Conclusion

The generation of Gp11 knockout and mutant phages is readily achievable using modern phage engineering techniques. The BRED method offers a balance of simplicity and high efficiency for a variety of mutations.[6][11] CRISPR-Cas based editing provides exceptional precision and efficiency, often approaching 100%, by actively selecting against wild-type phages.[8] Finally, in vitro assembly methods grant the ultimate flexibility for creating complex or multiple mutations simultaneously, though they require a robust protocol for rebooting the synthetic genome.[9][20] The selection of the most appropriate method will depend on the specific research goals, the phage-host system, and the resources available to the research team.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Reprogramming bacteriophage host range: Design principles and strategies for engineering receptor binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Phages - Creative BioLabs PhagenBIO [phagenbio.creative-biolabs.com]
- 5. bacteriophage.news [bacteriophage.news]
- 6. Genetically Engineered Phages: a Review of Advances over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Genome Editing of Virulent Phages Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9-Mediated Genome Editing in *Escherichia coli* Bacteriophages | Springer Nature Experiments [experiments.springernature.com]
- 9. Engineering Modular Viral Scaffolds for Targeted Bacterial Population Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [phagesdb.org](http://phagesdb.org) [phagesdb.org]
- 11. BRED: A Simple and Powerful Tool for Constructing Mutant and Recombinant Bacteriophage Genomes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. [phagesdb.org](http://phagesdb.org) [phagesdb.org]
- 14. [static.igem.org](http://static.igem.org) [static.igem.org]
- 15. [encyclopedia.pub](http://encyclopedia.pub) [encyclopedia.pub]
- 16. Targeted Genome Editing of Virulent Phages Using CRISPR-Cas9 [[bio-protocol.org](https://bio-protocol.org)]
- 17. Targeted Genome Editing of Virulent Phages Using CRISPR-Cas9 - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. [researchgate.net](http://researchgate.net) [researchgate.net]
- 19. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 20. [biorxiv.org](http://biorxiv.org) [biorxiv.org]
- 21. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Creating Gp11 Knockout and Mutant Phages]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230701#methods-for-creating-gp11-knockout-or-mutant-phages>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)